Furfural

Description

Properties

IUPAC Name |

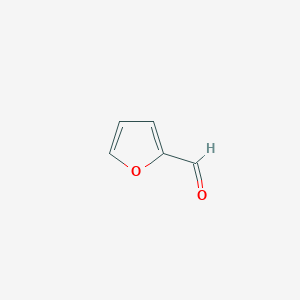

furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBBIBNJHNGZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2, Array | |

| Record name | FURFURAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | furfural | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Furfural | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-38-3 | |

| Record name | 2-Furancarboxaldehyde, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020647 | |

| Record name | Furfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Furfural appears as colorless or reddish-brown mobile liquids with a penetrating odor. Flash points 140 °F. Denser than water and soluble in water. Vapors heavier than air. May be toxic by ingestion, skin absorption or inhalation., Liquid, Colorless to amber liquid with an almond-like odor. [Note: Darkens in light and air.]; [NIOSH], COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS RED-BROWN ON EXPOSURE TO AIR AND LIGHT., Colourless to yellow oily liquid which browns on storage, pungent, sweet, bread-like, caramellic, cinnamon-almond-like flavour, odour resembles benzaldehyde, Colorless to amber liquid with an almond-like odor., Colorless to amber liquid with an almond-like odor. [Note: Darkens in light and air.] | |

| Record name | FURFURAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Furancarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfural | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Furfural | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/169/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | FURFURAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/772 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfural | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0297.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

323.1 °F at 760 mmHg (NTP, 1992), 161.7 °C, 161.00 to 162.00 °C. @ 760.00 mm Hg, 162 °C, 323 °F | |

| Record name | FURFURAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/772 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfural | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0297.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

140 °F (NTP, 1992), 60 °C, closed cup, 60 °C (140 °F) (Closed cup), 60 °C c.c., 140 °F | |

| Record name | FURFURAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfural | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FURFURAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/772 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfural | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0297.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 64 °F (NTP, 1992), Soluble in alcohol, ether; 8.3% soluble in water at 20 °C, Soluble in benzene, chloroform; very soluble in ethanol, acetone; miscible with ethyl ether, In water, 7.41X10+4 mg/L at 25 °C, 74.1 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.3, soluble in water; soluble in oils, miscible (in ethanol), 8% | |

| Record name | FURFURAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Furfural | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/169/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Furfural | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0297.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.159 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1594 g/cu cm at 20 °C, Relative density (water = 1): 1.16, 1.153-1.162, 1.16 | |

| Record name | FURFURAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Furfural | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/169/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | FURFURAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/772 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfural | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0297.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (Air= 1), Relative vapor density (air = 1): 3.3 | |

| Record name | FURFURAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 68 °F ; 3 mmHg at 86 °F; 10 mmHg at 122 °F (NTP, 1992), 2.21 [mmHg], Vapor pressure, kPa at 20 °C: 0.15, 2 mmHg | |

| Record name | FURFURAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfural | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FURFURAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/772 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfural | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0297.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, oily liquid ... Turns yellow to brown on exposure to air and light and resinifies, Colorless liquid (becomes reddish-brown on exposure to light and air) | |

CAS No. |

98-01-1 | |

| Record name | FURFURAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfural | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfural | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FURFURAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ1HGI319P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FURFURAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/772 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Furaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/LT6ACFC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-33.7 °F (NTP, 1992), -38.1 °C, -37 °C, -36.5 °C, -34 °F | |

| Record name | FURFURAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/772 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfural | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0297.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Furfural: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfural, a heterocyclic aldehyde, is a pivotal bio-based platform chemical derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass.[1] Its unique structure, comprising a furan (B31954) ring with an aldehyde substituent at the 2-position, imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of a wide array of chemicals, fuels, and polymers.[1][2] This guide provides an in-depth technical overview of this compound's chemical structure, physicochemical properties, reactivity, and its applications, with a particular focus on its relevance in drug discovery and development.

Chemical Structure

This compound, systematically named furan-2-carbaldehyde, consists of a five-membered aromatic ring containing one oxygen atom, known as a furan ring, with an aldehyde group (-CHO) attached to the carbon atom adjacent to the oxygen.[3][4] The chemical formula for this compound is C₅H₄O₂.[3]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to amber-colored oily liquid with a characteristic almond-like odor.[3][4] Upon exposure to air and light, it tends to darken.[4][5] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄O₂ | [3] |

| IUPAC Name | Furan-2-carbaldehyde | [3] |

| Molar Mass | 96.085 g/mol | [1] |

| Appearance | Colorless to reddish-brown oily liquid | [4][5] |

| Odor | Almond-like | [3] |

| Density | 1.1601 g/mL (at 20 °C) | [1] |

| Melting Point | -37 °C | [1] |

| Boiling Point | 161.7 °C | [3] |

| Solubility in Water | 83 g/L | [1] |

| Solubility in Organic Solvents | Miscible with most polar organic solvents such as ethanol, methanol, chloroform, and DMSO.[4] Slightly soluble in alkanes.[1][6] | |

| Vapor Pressure | 2 mmHg (at 20 °C) | [1] |

| Flash Point | 62 °C | [1] |

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its two primary functional components: the aldehyde group and the furan ring.[3] This dual functionality allows this compound to participate in a wide range of chemical reactions, making it a versatile building block.[2]

Reactions of the Aldehyde Group

The aldehyde group in this compound undergoes typical reactions characteristic of aldehydes.[2]

-

Oxidation: this compound can be oxidized to furoic acid (furan-2-carboxylic acid).[3][7] This transformation is valuable as furoic acid and its derivatives have applications in the pharmaceutical and agrochemical industries.[7][8]

-

Reduction: Catalytic hydrogenation of the aldehyde group yields furfuryl alcohol, a major industrial derivative of this compound.[3][7] This process is a cornerstone of furan chemistry, with furfuryl alcohol being used in the production of resins, adhesives, and coatings.[1]

-

Cannizzaro Reaction: In the presence of a strong base, this compound undergoes a disproportionation reaction (Cannizzaro reaction) to produce both furfuryl alcohol and a salt of furoic acid.[3][9]

-

Condensation Reactions: this compound participates in various condensation reactions, such as aldol (B89426) and Knoevenagel condensations, allowing for the formation of carbon-carbon bonds and the synthesis of more complex molecules.[2]

Reactions of the Furan Ring

The furan ring in this compound exhibits aromatic character, though it is less aromatic than benzene.[1]

-

Hydrogenation: The furan ring can be hydrogenated to produce tetrahydrofuran (B95107) (THF), a widely used industrial solvent.[3] Further hydrogenation of furfuryl alcohol can also lead to tetrahydrofurfuryl alcohol (THFA), another important solvent.[1]

-

Decarbonylation: Palladium-catalyzed decarbonylation of this compound results in the formation of furan.[6]

-

Other Reactions: The furan ring can also undergo reactions such as alkylation, halogenation, and nitration.[2]

Caption: Key chemical transformations of this compound.

Spectroscopic Properties

The spectroscopic data for this compound are crucial for its identification and characterization.

| Spectroscopic Data | |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 9.66 (s, 1H, -CHO), 7.73 (d, 1H), 7.30 (d, 1H), 6.63 (dd, 1H)[10] |

| ¹³C NMR | Characteristic signals for the aldehyde carbon and the furan ring carbons. |

| IR Spectroscopy | Shows characteristic absorption bands for the C=O stretching of the aldehyde and the C-O-C stretching of the furan ring. |

| UV-Vis Spectroscopy | λmax at 267 nm in hexane.[11] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 96.[12] |

Experimental Protocols

Synthesis of this compound from Biomass

A common laboratory-scale synthesis of this compound involves the acid-catalyzed dehydration of pentosans (like xylan) present in agricultural residues such as corncobs or bagasse.[6][13]

Materials:

-

Ground corncobs (or other pentosan-rich biomass)

-

Dilute sulfuric acid (e.g., 10%)[14]

-

Sodium chloride[14]

-

Distillation apparatus

Procedure:

-

A mixture of ground corncobs, dilute sulfuric acid, and sodium chloride is placed in a round-bottomed flask.[14]

-

The mixture is heated, and the this compound produced is co-distilled with steam.[9]

-

The distillate, which separates into two layers, is collected. The bottom layer consists of wet this compound.[9]

-

The wet this compound is then purified by vacuum distillation to yield a product of at least 99% purity.[9][15]

Purification of this compound

Commercial this compound can be purified by distillation. To prevent polymerization and darkening, distillation is typically carried out under reduced pressure.[14][15]

Procedure:

-

Crude this compound is placed in a Claisen flask.

-

The distillation is performed under vacuum, keeping the bath temperature below 130 °C to minimize degradation.[14]

-

The colorless fraction is collected as purified this compound.

Applications in Drug Development and Research

This compound and its derivatives are important scaffolds and intermediates in the synthesis of pharmaceuticals.[8][16] The furan ring is a recognized pharmacophore present in numerous bioactive compounds.[8]

-

Antimicrobial Agents: Furfuryl alcohol, methylfuran, and nitrofurans are used in the synthesis of antimicrobial agents.[8]

-

Drug Intermediates: this compound serves as a starting material for the synthesis of various drug intermediates. For example, it has been used in the synthesis of (2S)-phenyl-3-piperidone, a common intermediate for many drugs.[16]

-

Fluorinated Pharmaceuticals: The introduction of fluorine into the furan ring of this compound derivatives can significantly alter their biological properties, leading to the development of novel fluorinated pharmaceuticals.[17]

-

Fine Chemicals: Furoic acid, derived from this compound, is a versatile starting material for the synthesis of a variety of pharmaceutical and agricultural chemicals.[8]

The diverse reactivity of this compound, coupled with its renewable origin, positions it as a highly valuable platform molecule for the sustainable production of pharmaceuticals and other high-value chemicals.[17][18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. digital.csic.es [digital.csic.es]

- 3. This compound: Properties, Structure, Uses & Preparation in Chemistry [vedantu.com]

- 4. What is this compound? - Uses, Structure & Production | Study.com [study.com]

- 5. This compound | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. britannica.com [britannica.com]

- 10. This compound(98-01-1) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Development of an Industry-Applicable Distillation Process to Prepare High-Purity this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ift.co.za [ift.co.za]

- 17. Linking Fluorine with Bio-Derived this compound: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Core Mechanism of Furfural Synthesis from Biomass: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Furfural, a versatile platform chemical derived from renewable lignocellulosic biomass, holds significant promise for the sustainable production of fuels, chemicals, and materials. Its synthesis primarily involves the acid-catalyzed dehydration of pentose (B10789219) sugars, most notably xylose, which is a major component of hemicellulose. This technical guide provides an in-depth exploration of the core reaction mechanisms governing this compound synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

The Fundamental Reaction: From Hemicellulose to this compound

The overall process of this compound production from biomass can be conceptualized in two main stages:

-

Hydrolysis of Hemicellulose: Lignocellulosic biomass is first treated to break down the hemicellulose fraction into its constituent monosaccharides, primarily D-xylose.[1][2] This is typically achieved through acid hydrolysis.

-

Dehydration of Pentoses: The resulting pentose sugars, predominantly xylose, are then dehydrated in the presence of an acid catalyst to yield this compound.[1] This step involves the removal of three water molecules from each xylose molecule.[3]

The stoichiometric conversion of xylose to this compound can be represented as:

C₅H₁₀O₅ (Xylose) → C₅H₄O₂ (this compound) + 3H₂O

Core Reaction Mechanism: The Dehydration of Xylose

The precise mechanism of xylose dehydration to this compound is complex and has been the subject of extensive research. Several pathways have been proposed, with the prevailing theories involving either a cyclic (ring-form) or an acyclic (open-chain) intermediate of xylose. The reaction is catalyzed by Brønsted acids, which provide the necessary protons to initiate the dehydration steps.[4][5]

Proposed Acyclic (Open-Chain) Mechanism

One widely accepted mechanism proceeds through an open-chain xylose intermediate. This pathway involves the formation of a 1,2-enediol followed by a series of dehydration steps. The presence of certain halides, like chloride ions, has been shown to favor this mechanism by stabilizing intermediates.

Caption: Proposed acyclic mechanism of this compound formation from xylose.

Proposed Cyclic (Closed-Chain) Mechanism

Another proposed mechanism involves the direct dehydration of the cyclic form of xylose (xylopyranose). This pathway is initiated by the protonation of a hydroxyl group, followed by a series of water elimination and ring rearrangement steps.

Caption: Proposed cyclic mechanism for this compound formation from xylose.

The Role of Catalysis

The efficiency and selectivity of this compound synthesis are heavily dependent on the catalyst employed. Both homogeneous and heterogeneous acid catalysts are utilized.

-

Brønsted Acids: These catalysts, such as sulfuric acid and hydrochloric acid, are effective in protonating hydroxyl groups and facilitating the dehydration reactions.[4]

-

Lewis Acids: Lewis acids, like AlCl₃ and CrCl₃, can catalyze the isomerization of xylose to xylulose.[6] The combination of Lewis and Brønsted acids can have a synergistic effect, enhancing the overall this compound yield.[6]

Quantitative Data on this compound Synthesis

The yield and reaction kinetics of this compound synthesis are influenced by various factors including temperature, reaction time, catalyst type and concentration, and the nature of the solvent. The following tables summarize key quantitative data from various studies.

| Feedstock | Catalyst | Temperature (°C) | Reaction Time (min) | Xylose Conversion (%) | This compound Yield (%) | Reference |

| Xylose | Sulfated Zirconia | 160 | 180 | 98.4 | 53.8 | [4] |

| Xylose | Sulfuric Acid (0.1-2 M) | 120-160 | - | - | - | [7] |

| Xylose | High-Temperature Water | 200 | 180 | - | 75 | [8] |

| Corncobs | FeCl₃ + Seawater + Acetic Acid | - | - | - | 72 | [3] |

| Xylose | Formic Acid | 180 | - | - | 70 | [9] |

| Xylose | SnCl₄ in Ionic Liquid | - | - | - | 71.1 | [10] |

| Kinetic Parameter | Value | Conditions | Reference |

| Apparent Activation Energy (Xylose Dehydration) | 44.70 ± 7.89 kJ/mol | Sulfated Zirconia Catalyst | [4] |

| Reaction Order (Xylose Dehydration) | 0.5 | High-Temperature Water | [8] |

| Activation Energy (Xylose Dehydration) | 68.5 kJ/mol | High-Temperature Water | [8] |

Byproduct Formation: The Challenge of Humins

A significant challenge in this compound production is the formation of undesirable byproducts, commonly referred to as "humins." These are complex, furan-rich polymers that result from the degradation of this compound and intermediates, as well as from side reactions between this compound and xylose.[11] The formation of humins reduces the overall yield and can lead to reactor fouling.

Caption: Pathways leading to the formation of humins.

Experimental Protocols: A General Methodology

While specific experimental setups vary, a general protocol for the lab-scale synthesis of this compound from xylose can be outlined as follows.

Materials and Equipment

-

Reactants: D-xylose, deionized water, acid catalyst (e.g., sulfuric acid, formic acid).

-

Solvent (for biphasic systems): Methyl isobutyl ketone (MIBK), toluene, or other suitable organic solvents.

-

Equipment: High-pressure batch reactor with temperature and pressure control, magnetic or mechanical stirring, heating mantle, sampling system, and a condenser.

-

Analytical Instruments: High-performance liquid chromatography (HPLC) for quantification of xylose and this compound, gas chromatography (GC) for this compound analysis.

General Procedure

-

Reactor Charging: The reactor is charged with a known amount of D-xylose, deionized water, and the acid catalyst. For biphasic systems, the organic solvent is also added.

-

Reaction: The reactor is sealed and heated to the desired reaction temperature while stirring. The reaction is allowed to proceed for a specified duration.

-

Sampling: Samples are withdrawn from the reactor at regular intervals to monitor the progress of the reaction. The samples are immediately cooled to quench the reaction.

-

Analysis: The collected samples are filtered and analyzed using HPLC or GC to determine the concentrations of xylose and this compound.

-

Product Recovery: After the reaction is complete, the this compound can be recovered from the reaction mixture, often through distillation or solvent extraction.

Caption: A generalized experimental workflow for this compound synthesis.

This guide provides a foundational understanding of the complex reaction mechanisms involved in the synthesis of this compound from biomass. Further research into novel catalytic systems and process optimization is crucial for the continued development of efficient and economically viable biorefinery processes.

References

- 1. Literature Review on this compound Production from Lignocellulosic Biomass [scirp.org]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 4. Dehydration of xylose to this compound in a biphasic system: catalyst selection and kinetic modelling discrimination - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic Production and Upgrading of this compound: A Platform Compound [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. amsterdamwebdesign.com [amsterdamwebdesign.com]

- 9. Hydrolysis of Hemicellulose and Derivatives—A Review of Recent Advances in the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Synthesis of this compound from Biomass Using SnCl4 as Catalyst in Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the History of Furfural: From Serendipitous Discovery to Industrial Cornerstone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the historical discovery and the evolution of the industrial production of furfural, a key bio-based platform chemical. It details the seminal discoveries of the 19th century, the elucidation of its chemical structure, and the advent of large-scale manufacturing in the 20th century. The guide includes summaries of quantitative data, reconstructed historical experimental protocols, and detailed diagrams illustrating the key milestones and production workflows, offering valuable insights for professionals in chemical research and development.

The Discovery and Early Characterization of this compound

The journey of this compound (furan-2-carbaldehyde) from a laboratory curiosity to a globally produced commodity is a story of serendipity and systematic chemical investigation.

Döbereiner's Initial Observation (1821)

This compound was first isolated in 1821 by the German chemist Johann Wolfgang Döbereiner, though his findings were not published until 1832.[1][2] The discovery was accidental, occurring as a byproduct during the synthesis of formic acid.[3] At the time, Döbereiner was producing formic acid by distilling ants, and it is believed that plant matter present with the ants served as the precursor for the small sample of this compound he observed.[2][3] This marked the first recorded instance of isolating this pivotal furan-based aldehyde.[4]

Stenhouse's Systematic Production and Formula Determination (1840)

The first systematic method for producing this compound was developed by the Scottish chemist John Stenhouse in 1840.[1][3] He demonstrated that the same oily substance could be reliably produced by distilling a wide variety of agricultural materials—including corn, oats, bran, and sawdust—with aqueous sulfuric acid.[1][2] Stenhouse's work was crucial as it established a repeatable method of synthesis from abundant biomass and he also successfully determined this compound's empirical formula as C₅H₄O₂.[1][2]

Naming and Functional Group Identification

In 1845, the British chemist George Fownes coined the name "furfurol," derived from the Latin words furfur (bran) and oleum (B3057394) (oil), reflecting its primary source and physical nature.[1][2] A few years later, in 1848, the French chemist Auguste Cahours correctly identified the compound as an aldehyde.[1][2] The name was eventually shortened to "this compound" (from furfuraldehyde) by 1886.[1]

Elucidation of the Chemical Structure

Determining the precise chemical structure of this compound presented a significant challenge for 19th-century chemists. The molecule's furan (B31954) ring, a cyclic ether, was prone to cleavage under the harsh reagents used at the time.[2]

The German chemist Adolf von Baeyer first speculated on the heterocyclic furan structure in 1870 and confirmed his hypothesis through further work published in 1877.[1][2] However, the final and definitive confirmation of this compound's structure came in 1901, when the German chemist Carl Harries elucidated the structure of furan itself, thereby solidifying the proposed structure of this compound.[1][3]

References

Natural occurrence of furfural in food and biomass

An In-depth Technical Guide on the Natural Occurrence of Furfural in Food and Biomass

Introduction

This compound (C₅H₄O₂) is a heterocyclic aldehyde derived from the dehydration of sugars, particularly pentoses.[1] It is a colorless oily liquid with an almond-like odor, though commercial samples are often brown.[1] This compound is of significant interest to researchers, scientists, and drug development professionals due to its widespread presence in thermally processed foods and its potential as a platform chemical derived from renewable biomass.[1][2][3] this compound's formation in food is primarily a result of the Maillard reaction and caramelization during cooking, contributing to flavor and color.[2][4] In the context of biomass, it is a key product of the acid-catalyzed hydrolysis of hemicellulose, a major component of agricultural residues like corn cobs, sugarcane bagasse, and sawdust.[1][3][5] Understanding its natural occurrence, formation pathways, and analytical quantification is crucial for food quality control, safety assessment, and the development of sustainable biorefineries.

Section 1: Natural Occurrence and Formation of this compound in Food

This compound is a common constituent of many foods and beverages, especially those that have undergone thermal processing such as baking, roasting, or sterilization.[2][6] Its presence can significantly impact the aroma and taste profile of the final product.

Data Presentation: this compound Concentration in Foodstuffs

The concentration of this compound in food can vary widely depending on the food matrix, processing conditions (temperature and duration), and storage.

Table 1.1: Quantitative Data on this compound in Beverages

| Beverage Category | Specific Product | This compound Concentration (mg/L or ppm) |

|---|---|---|

| Coffee | Coffee Beans / Roasted Coffee | 55 - 255[1][7] |

| Instant Coffee Powder | 267 (average)[8] | |

| Fruit Juices | Orange Juice | Trace - 0.34[7] |

| Pineapple Juice | 8[2] | |

| Apple Juice | 0.02 - 0.05[7] | |

| Alcoholic Beverages | Wines | 1 - 10[2][7] |

| | Whiskeys | 1 - 33[7] |

Table 1.2: Quantitative Data on this compound in Solid Foods

| Food Category | Specific Product | This compound Concentration (mg/kg or ppm) |

|---|---|---|

| Bakery Products | Whole Grain Bread | 26[1][7] |

| Baked Goods (general) | 110[8] | |

| Fruits | Apples, Apricots, Cherries | 0.02 - 0.05[7] |

| Cranberries | 0.1 - 0.3[7] | |

| Dairy | Heated Skim Milk | 230 (precursors)[7] |

| Fish | Fried/Processed Fish | ~10[2][8] |

Pathways of this compound Formation in Food

This compound generation in food is primarily driven by heat-induced reactions involving carbohydrates. The two main pathways are the Maillard reaction and caramelization.

-

Maillard Reaction : This non-enzymatic browning reaction occurs between amino acids and reducing sugars.[6][9] Pentoses (five-carbon sugars) react with amino compounds, leading to intermediates that can degrade to form this compound. Serine has been identified as a main amino acid precursor for this compound formation in this pathway.[10]

-

Caramelization : This process involves the pyrolysis of sugar. When heated, pentoses like xylose and arabinose undergo dehydration, cyclization, and subsequent reactions to yield this compound.[10] Studies on sugarcane juice indicate that fructose (B13574) contributes more to this compound formation than glucose during caramelization.[10]

-

Ascorbic Acid Degradation : The thermal degradation of ascorbic acid (Vitamin C) can also produce this compound under both aerobic and anaerobic conditions.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.monash.edu [research.monash.edu]

- 4. Occurrence of this compound and Its Derivatives in Coffee Products in China and Estimation of Dietary Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Literature Review on this compound Production from Lignocellulosic Biomass [scirp.org]

- 6. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 929. This compound (WHO Food Additives Series 42) [inchem.org]

- 8. quora.com [quora.com]

- 9. d-nb.info [d-nb.info]

- 10. Precursors and formation pathways of this compound in sugarcane juice during thermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Key Furfural Derivatives: A Technical Guide to their Chemical Families, Synthesis, and Properties

Furfural, a versatile platform chemical derived from renewable biomass, serves as a gateway to a diverse array of valuable derivatives. These compounds, primarily categorized into alcohols, carboxylic acids, and various furanics, are integral to numerous applications in the pharmaceutical, agricultural, and polymer industries. This guide provides an in-depth overview of the core this compound derivatives, their chemical families, synthesis protocols, and key physicochemical properties, tailored for researchers, scientists, and drug development professionals.

Chemical Families of this compound Derivatives

The reactivity of this compound's aldehyde group and furan (B31954) ring allows for its conversion into several key chemical families. The primary derivatives can be broadly classified as follows:

-

Furan Alcohols: This family is primarily represented by furfuryl alcohol and its hydrogenated counterpart, tetrahydrofurfuryl alcohol. These are produced through the reduction of this compound's aldehyde group and are key monomers for resins and solvents.

-

Furan Carboxylic Acids: Furoic acid is the principal member of this family, produced via the oxidation of this compound. It serves as a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1]

-

Furanics: This broad category includes furan itself, obtained through the decarbonylation of this compound, and its saturated form, tetrahydrofuran (B95107) (THF), a widely used industrial solvent.[2] Methylfuran is another significant derivative in this class.

The following diagram illustrates the chemical relationships between this compound and its key derivatives.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its principal derivatives is presented in the table below. This data is essential for understanding their behavior in various chemical processes and applications.

| Compound | Chemical Family | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Solubility in Water |

| This compound | Aldehyde | C₅H₄O₂ | 96.08 | 161.7 | -36.5 | 1.16 | 83 g/L |

| Furfuryl Alcohol | Alcohol | C₅H₆O₂ | 98.10 | 170-171 | -29 | 1.135 | Miscible[3][4] |

| Tetrahydrofurfuryl Alcohol | Alcohol | C₅H₁₀O₂ | 102.13 | 178 | <-80 | 1.054[5][6] | Miscible[5][6] |

| 2-Furoic Acid | Carboxylic Acid | C₅H₄O₃ | 112.08 | 230-232[1][7] | 128-132[1][8] | 1.324 | Moderately soluble[7] |

| Furan | Furanic | C₄H₄O | 68.07 | 31.3[9] | -85.6[10][9] | 0.936 | Slightly soluble[10][11] |

| Tetrahydrofuran | Furanic | C₄H₈O | 72.11 | 66 | -108.5[12][13] | 0.889[2][13] | Miscible[2][13][14] |

| 2-Methylfuran | Furanic | C₅H₆O | 82.10 | 63-66[15] | -88.7[15] | 0.91[15] | Slightly soluble |

Experimental Protocols for Synthesis

This section provides detailed methodologies for the synthesis of key this compound derivatives.

Synthesis of Furfuryl Alcohol by Hydrogenation of this compound

Furfuryl alcohol is commercially produced by the catalytic hydrogenation of this compound. Both batch and continuous flow processes are employed.

Protocol: Batch Hydrogenation of this compound

-

Materials: this compound, Ethanol, Co/SiO₂ catalyst, Batch reactor (e.g., 75 mL), Hydrogen gas.

-

Procedure:

-

In a typical experiment, a mixture of 1 g of this compound and 9 g of ethanol is prepared.[9]

-

50 mg of the Co/SiO₂ catalyst is added to the batch reactor.[9]

-

The this compound-ethanol solution is then added to the reactor.

-

The reactor is sealed and purged with hydrogen gas.

-

The hydrogen pressure is set to the desired value (e.g., 20 bar).[3][9]

-

The reactor is heated to the reaction temperature (e.g., 150 °C).[3][9]

-

The reaction is allowed to proceed for a specified time (e.g., 1 hour), during which 100% conversion of this compound and 100% selectivity to furfuryl alcohol can be achieved.[9]

-

After the reaction, the reactor is cooled to room temperature.

-

The liquid phase is collected and analyzed to determine the conversion and product selectivity.

-

Synthesis of 2-Furoic Acid by Oxidation of this compound

Furoic acid can be synthesized from this compound through various oxidative methods, including the Cannizzaro reaction and catalytic oxidation.